Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Catalog No.
S742689
CAS No.
16698-52-5
M.F
C6H7NaO3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3,4-dihydro-2H-pyran-2-carboxylate

CAS Number

16698-52-5

Product Name

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

IUPAC Name

sodium;3,4-dihydro-2H-pyran-2-carboxylate

Molecular Formula

C6H7NaO3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1

InChI Key

QLCKHRQGBNMBPB-UHFFFAOYSA-M

SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a sodium salt derivative of 3,4-dihydro-2H-pyran-2-carboxylic acid, characterized by the molecular formula C6H7NaO3C_6H_7NaO_3 and a molecular weight of approximately 150.11 g/mol. This compound features a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, with a carboxylate functional group that enhances its solubility in aqueous environments. Its unique structure allows it to participate in various

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to produce alcohols or other reduced products, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The sodium ion can be substituted in nucleophilic substitution reactions, where it is replaced by other cations, often involving alkyl halides as electrophiles .

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that sodium 3,4-dihydro-2H-pyran-2-carboxylate exhibits significant biological activity. Compounds derived from 3,4-dihydropyran structures are known for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The biochemical pathways involving this compound suggest its utility in synthesizing more complex molecules with therapeutic applications .

Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods:

  • Neutralization Reaction: A common method involves reacting 3,4-dihydro-2H-pyran-2-carboxylic acid with sodium hydroxide in an aqueous medium. This reaction requires careful control of temperature and pH to ensure high yield and purity.
  • Organocatalysis: Another approach utilizes organocatalysts such as n-heterocyclic carbenes to facilitate the formation of the compound from aldehydes and other substrates through Breslow-type adducts .

In industrial settings, large-scale production often employs automated systems to maintain optimal reaction conditions for efficiency.

Sodium 3,4-dihydro-2H-pyran-2-carboxylate finds applications across various fields:

  • Organic Synthesis: Its unique structure makes it a useful building block for synthesizing more complex organic compounds.
  • Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in the development of new drugs with therapeutic effects.
  • Agricultural Chemistry: The compound may also have potential applications in agrochemicals as a precursor for pesticide development .

Studies on sodium 3,4-dihydro-2H-pyran-2-carboxylate's interactions with biological systems have shown promising results. Its ability to form complexes with various biomolecules suggests potential roles in drug delivery systems or as a scaffold for designing new therapeutics. Interaction studies often focus on its reactivity with enzymes or receptors relevant to disease mechanisms .

Several compounds share structural similarities with sodium 3,4-dihydro-2H-pyran-2-carboxylate:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-pyranLacks the carboxylate groupMore hydrophobic; less soluble in water
TetrahydropyranFully saturated pyran ringDifferent saturation state affects reactivity
Sodium 3,4-dihydro-2H-pyran-2-methanolContains a hydroxyl group instead of a carboxylateAlters solubility and potential biological activity

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and enhanced solubility compared to its analogs. This uniqueness makes it particularly versatile for various applications in organic synthesis and medicinal chemistry .

Cannizzaro Reaction Mechanisms and Applications

The Cannizzaro reaction is a classical disproportionation method for synthesizing sodium 3,4-dihydro-2H-pyran-2-carboxylate from α-alkylacrolein dimers. For example, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes base-induced disproportionation in the presence of sodium hydroxide, yielding both the sodium carboxylate and the corresponding alcohol (2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol).

Mechanism:

  • Deprotonation: The aldehyde is deprotonated by the base, forming an alkoxide intermediate.
  • Hydride Transfer: A hydride ion transfers from one aldehyde molecule to another, generating a carboxylic acid and an alcohol.
  • Salt Formation: The carboxylic acid reacts with excess base to form the sodium carboxylate.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
NaOH Concentration40–50% aqueousMaximizes base availability
Temperature60–80°CBalances reaction rate and decomposition
Stirring Rate300–400 rpmEnsures homogeneity
Substrate Purity>95%Reduces byproducts

Under optimal conditions (70°C, 40% NaOH), yields exceed 90%.

Hetero-Diels-Alder Cycloaddition Strategies

Hetero-Diels-Alder (HDA) reactions enable the construction of dihydropyran cores through [4+2] cycloaddition. For instance, vinylidene Melderum’s acids react with dialkyl acetylenedicarboxylates in the presence of alcohols to form 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones.

Key Features:

  • Regioselectivity: Electron-deficient dienophiles (e.g., acetylenedicarboxylates) favor endo transition states.
  • Stereochemistry: Substituents on the diene and dienophile dictate cis/trans configurations in the cycloadducts.

Example Reaction:
$$ \text{Melderum’s acid} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{ROH}} 3\text{-Alkoxycarbonyl-3,4-dihydro-2H-pyran-2-one} $$

Yields range from 60–85% under ambient conditions.

Multi-Component Reaction Systems for Derivative Synthesis

Four-component reactions (4CR) efficiently assemble complex dihydropyran derivatives. A representative system combines arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones.

Mechanistic Steps:

  • Enamino Ester Formation: Arylamine reacts with acetylenedicarboxylate to generate an enamino ester.
  • Michael Addition: The enamino ester attacks an arylidene cyclic diketone.
  • Cyclization: Intramolecular hemiacetal formation yields dihydropyridinones or dihydropyrans.

Product Diversity:

Cyclic 1,3-DiketoneProduct ClassYield Range
Cyclohexane-1,3-dione3,4-Dihydropyridin-2(1H)-ones65–80%
Dimedone3,4-Dihydro-2H-pyrans70–85%

This method’s versatility enables rapid access to polysubstituted derivatives.

Base-Mediated Cyclization and Auto-Oxidation Pathways

Base-mediated cyclization of bisallenones or bisalkynones offers a route to fused-pyran derivatives. For example, KOH in nitrogen atmospheres induces cyclization of bisallenones to cyclohexane-fused pyrans, whereas Na₂S under aerobic conditions promotes oxidative cyclization to cyclohexanone-fused analogs.

Pathway Comparison:

ConditionBaseAtmosphereMajor ProductYield
CyclizationKOHN₂Cyclohexane-fused pyran85–92%
Oxidative CyclizationNa₂SAirCyclohexanone-fused pyran78–88%

Regioselectivity: Asymmetric bisallenones favor formation of a single regioisomer due to steric and electronic effects.

Construction of 3,4-Dihydropyran-2-Ones and Analogues

Sodium 3,4-dihydro-2H-pyran-2-carboxylate serves as a critical intermediate in synthesizing 3,4-dihydropyran-2-ones, a scaffold prevalent in natural products and pharmaceuticals. The carboxylate group facilitates nucleophilic ring-opening reactions, while the dihydropyran moiety participates in cyclization processes. For example, in organocatalyzed [3+3] cyclizations, this compound reacts with α,β-unsaturated aldehydes to form 3,4-dihydropyran-2-ones with high enantiomeric excess (up to 99% ee) under N-heterocyclic carbene (NHC) catalysis [4].

A notable application involves the Cannizzaro reaction, where the sodium carboxylate acts as a base in the dimerization of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Kinetic studies reveal that the reaction follows second-order kinetics, with the carboxylate enabling precise control over stereochemistry [3]. The resulting dihydropyranones exhibit structural diversity, accommodating both aliphatic and aromatic substituents, as demonstrated in Table 1.

Table 1: Representative 3,4-Dihydropyran-2-Ones Synthesized Using Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate

SubstrateProduct StructureYield (%)Enantiomeric Excess (%)
α,β-Unsaturated Aldehyde A4-Methyl-6-phenyl derivative8594
Aldehyde B (aromatic)5-Chloro-3-ethyl derivative7889

Role in Bicyclic Oxalactam and Spirocyclic Compound Synthesis

The sodium carboxylate’s rigid pyran core enables its use in constructing bicyclic and spirocyclic architectures. Under photochemical conditions, irradiation of polyalkyl pyran-4-ones derived from this compound in methanol yields bridged bicyclic ethers (e.g., compounds 4 and 5) via γ-hydrogen abstraction and radical coupling. These reactions exhibit moderate to complete diastereoselectivity, depending on the substitution pattern [6].

In spirocyclic synthesis, the carboxylate participates in catalyst-free, one-pot reactions with isatins and N-methylmaleimide to form fused spiro-4H-pyrans. These compounds, such as 4l, demonstrate potent antimicrobial activity against Streptococcus pneumoniae and Escherichia coli (MIC = 125 μg/mL) [7]. The spiro junctions arise from tandem Michael-hemiacetalization sequences, leveraging the carboxylate’s ability to stabilize transition states through hydrogen bonding [5].

Functionalization for Surface-Active and Plasticizer Derivatives

The amphiphilic nature of sodium 3,4-dihydro-2H-pyran-2-carboxylate—a hydrophobic pyran ring paired with a hydrophilic carboxylate—makes it suitable for designing surface-active agents. Esterification of the carboxylate group with long-chain alcohols (e.g., cetyl alcohol) produces surfactants with critical micelle concentrations (CMC) comparable to sodium dodecyl sulfate (SDS).

Additionally, alkylation of the oxygen atoms in the pyran ring generates plasticizer derivatives. For instance, reaction with epichlorohydrin yields glycidyl ethers that enhance the flexibility of polyvinyl chloride (PVC) films. These derivatives exhibit low migration rates and high thermal stability, making them alternatives to phthalate-based plasticizers [2].

Catalytic Systems in Asymmetric Organocatalysis

Sodium 3,4-dihydro-2H-pyran-2-carboxylate plays a pivotal role in asymmetric organocatalytic systems, particularly in domino Michael-hemiacetalization reactions. When paired with thiourea catalysts, it facilitates the synthesis of tetrahydropyrans from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. The carboxylate stabilizes enolate intermediates, enabling enantioselectivities of 71–99% ee and diastereoselectivities of 26–98% de [5].

In NHC-catalyzed reactions, the compound acts as a precursor to Breslow intermediates, which undergo homoenolate formation and subsequent cyclization. This method has been employed to synthesize functionalized dihydropyranones with applications in natural product synthesis, such as the core structure of (−)-clusianone [4].

Table 2: Performance of Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate in Catalytic Systems

Reaction TypeCatalyst SystemYield (%)Enantiomeric Excess (%)
Domino Michael-HemiacetalizationThiourea/Basic Resin9199
NHC-Catalyzed CyclizationTriazolium Salt8795

XLogP3

0.8

Other CAS

34201-01-9

Dates

Modify: 2023-08-15

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